N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(3,5-Dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a p-tolyl group and linked via an oxalamide bridge to a 3,5-dimethylphenyl moiety.
Key structural attributes include:
- Oxalamide linker: Enhances hydrogen-bonding capacity and conformational flexibility.
- Aromatic substituents: The 3,5-dimethylphenyl and p-tolyl groups may influence lipophilicity and target binding.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-4-6-17(7-5-14)20-26-23-28(27-20)19(13-31-23)8-9-24-21(29)22(30)25-18-11-15(2)10-16(3)12-18/h4-7,10-13H,8-9H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNWQLLJBJQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of a thiazole and triazole moiety, which are known for their diverse biological activities, particularly in anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H24N4O2S
- Molecular Weight : 420.53 g/mol
- CAS Number : 894032-71-4
The structure of the compound includes a thiazolo-triazole framework, which is crucial for its biological activity. The presence of various aromatic groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit promising anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation across various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Renal Cancer | 10 | Significant inhibition |
| Leukemia | 8 | High potency |
| Colon Cancer | 12 | Moderate inhibition |
| Breast Cancer | 15 | Moderate inhibition |
| Melanoma | 11 | Significant inhibition |
These findings suggest that this compound may possess similar or enhanced anticancer activity due to its structural characteristics .
The mechanism by which thiazolo-triazole derivatives exert their anticancer effects often involves the inhibition of critical enzymes involved in cell proliferation and survival. For example:
- Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of topoisomerase I (Top1), which is crucial for DNA replication and transcription. Compounds exhibiting this activity can lead to increased DNA damage in cancer cells .
- Phospholipase C-gamma Inhibition : Another mechanism involves the inhibition of phospholipase C-gamma (PLC-γ), which plays a role in signaling pathways that promote cell growth and survival .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have also shown antimicrobial effects. The thiazole and triazole rings are known to enhance the interaction with microbial targets, potentially leading to:
- Bactericidal Effects : Studies have indicated that certain thiazolo-triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : The compound may also demonstrate antifungal properties through similar mechanisms.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Anticancer Activity :
- Mechanistic Study :
Comparison with Similar Compounds
Key Observations :
Core Heterocycles: The target compound’s thiazolo-triazole core differs from the quinoline systems in 40 and 42, which may alter electronic properties and binding affinities. Thiazolo-triazoles are known for their metabolic stability compared to quinolines .
Synthetic Efficiency :
Pharmacological and Physicochemical Implications
While biological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Metabolic Stability: Thiazolo-triazoles are less prone to oxidative metabolism than quinolines, suggesting improved pharmacokinetics for the target compound .
Characterization Methods
All compounds, including the target, rely on 1H NMR , 13C NMR , and UPLC-MS for structural confirmation. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
